![molecular formula C7H16ClNO B13904007 [(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
[(2R)-azepan-2-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-azepan-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-azepan-2-yl]methanol;hydrochloride typically involves the reduction of azepan-2-one followed by the introduction of a methanol group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to improve yield and reduce production costs. This method can include the use of high-pressure hydrogenation techniques and continuous flow reactors to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-azepan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert azepan-2-one back to [(2R)-azepan-2-yl]methanol using reducing agents like LiAlH4.
Substitution: The hydroxyl group in [(2R)-azepan-2-yl]methanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, inert atmosphere.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed
Oxidation: Azepan-2-one.
Reduction: [(2R)-azepan-2-yl]methanol.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
[(2R)-azepan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R)-azepan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.
Comparaison Avec Des Composés Similaires
[(2R)-azepan-2-yl]methanol;hydrochloride can be compared with other similar compounds such as:
(1S,2R)-(+)-Ephedrine hydrochloride: Both compounds contain a hydroxyl group and a nitrogen atom, but differ in their ring structures and functional groups.
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol;dihydrochloride: Similar in having a nitrogen-containing ring, but with different substituents and applications.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that make it valuable for various applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
[(2R)-azepan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 |
Clé InChI |
VGRRDVSUABPMSM-OGFXRTJISA-N |
SMILES isomérique |
C1CC[C@@H](NCC1)CO.Cl |
SMILES canonique |
C1CCC(NCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


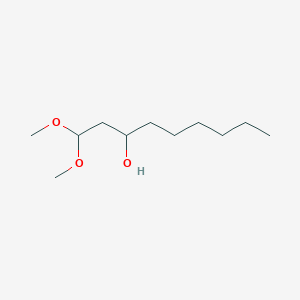
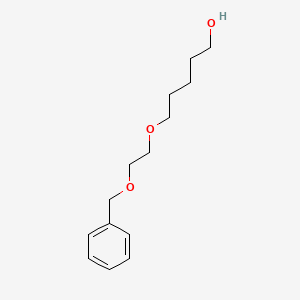
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)
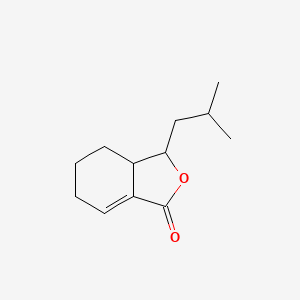
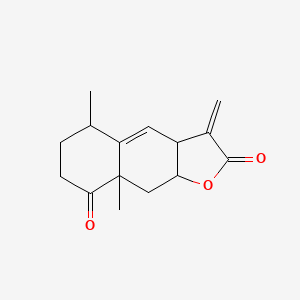
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

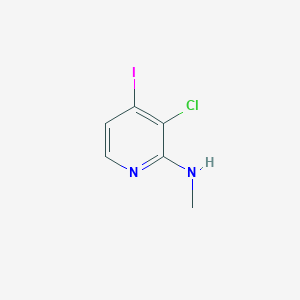
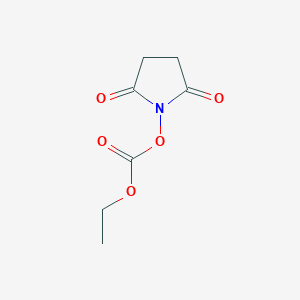
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
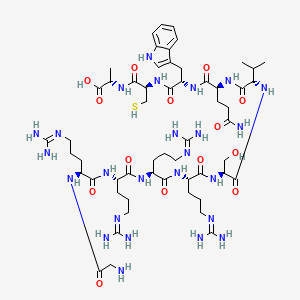
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
